Cbz-D-Leu-Val-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H36N2O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

tert-butyl (2S)-3-methyl-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate |

InChI |

InChI=1S/C23H36N2O5/c1-15(2)13-18(24-22(28)29-14-17-11-9-8-10-12-17)20(26)25-19(16(3)4)21(27)30-23(5,6)7/h8-12,15-16,18-19H,13-14H2,1-7H3,(H,24,28)(H,25,26)/t18-,19+/m1/s1 |

InChI Key |

DJVHTSCETZNFEE-MOPGFXCFSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Synthesis of Cbz-D-Leu-Val-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide derivative Cbz-D-Leu-Val-Boc, focusing on its chemical structure, a plausible synthetic pathway, and expected analytical data. This information is critical for researchers in the fields of peptide chemistry, drug discovery, and development who may utilize this molecule as an intermediate or a final product.

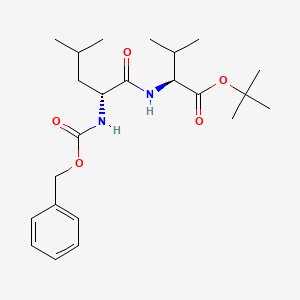

Molecular Structure of this compound

This compound is a dipeptide composed of D-Leucine and Valine. The N-terminus of the D-Leucine residue is protected by a Carboxybenzyl (Cbz) group, and the C-terminus of the Valine residue is protected by a tert-Butoxycarbonyl (Boc) group. The two amino acids are linked by a peptide bond.

The key structural features are:

-

Carboxybenzyl (Cbz) Group: Attached to the amino group of D-Leucine, this protecting group is stable under various conditions but can be removed by catalytic hydrogenolysis.[1][2]

-

D-Leucine (D-Leu): An unnatural stereoisomer of the amino acid Leucine.

-

Peptide Bond: The amide linkage formed between the carboxyl group of D-Leucine and the amino group of Valine.[3][4]

-

Valine (Val): A natural amino acid.

-

tert-Butoxycarbonyl (Boc) Group: Attached to the carboxyl group of Valine (in practice, it protects the amino group of a valine derivative which is then coupled, or in this case, likely the valine amino acid has its carboxylic acid group protected as a tert-butyl ester, which is conceptually similar to a Boc protection of the C-terminus for synthetic purposes). This protecting group is labile to acidic conditions.[5]

The systematic IUPAC name for this compound is Benzyl ((R)-1-(((S)-1-(tert-butoxycarbonylamino)-3-methylbutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties (Predicted)

Below is a table summarizing the predicted physicochemical properties of this compound. These values are calculated based on its structure and are useful for experimental design.

| Property | Value |

| Molecular Formula | C25H39N3O6 |

| Molecular Weight | 477.60 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 12 |

| Exact Mass | 477.283886 g/mol |

| Monoisotopic Mass | 477.283886 g/mol |

| Topological Polar Surface Area | 139 Ų |

| Heavy Atom Count | 34 |

Synthetic Workflow

The synthesis of this compound typically involves the coupling of two protected amino acid precursors: N-Cbz-D-Leucine and Valine with a protected C-terminus, for instance, as a tert-butyl ester. The following workflow outlines a standard solution-phase peptide synthesis approach.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis of this compound.

N-Terminal Protection of D-Leucine with Cbz

Objective: To synthesize N-Cbz-D-Leucine.

Materials:

-

D-Leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve D-Leucine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer with 1M HCl to precipitate the N-Cbz-D-Leucine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

C-Terminal Protection of Valine as a tert-Butyl Ester

Objective: To synthesize Valine tert-butyl ester (Val-OtBu).

Materials:

-

Valine

-

Dichloromethane (DCM)

-

Sulfuric acid (concentrated)

-

Isobutylene (liquid)

Procedure:

-

Suspend Valine in dichloromethane in a pressure vessel.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Carefully add concentrated sulfuric acid as a catalyst.

-

Add liquefied isobutylene to the vessel.

-

Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

-

Cool the vessel again before carefully opening it.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Valine tert-butyl ester.

Peptide Coupling

Objective: To couple N-Cbz-D-Leucine and Valine-OtBu to form Cbz-D-Leu-Val-OtBu.

Materials:

-

N-Cbz-D-Leucine

-

Valine-OtBu

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve N-Cbz-D-Leucine and HOBt in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add a solution of Valine-OtBu in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide.

Purification

Objective: To purify the crude Cbz-D-Leu-Val-OtBu.

Procedure:

-

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure.

Analytical Data

The final product should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95% is expected on a reverse-phase column (e.g., C18) with a water/acetonitrile gradient. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the [M+H]+ ion at m/z 478.60 and/or the [M+Na]+ ion at m/z 500.58. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | The proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3) would show characteristic signals for the aromatic protons of the Cbz group, the protons of the amino acid side chains and backbones, and the singlet for the nine protons of the Boc group. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amides, C=O stretching of the carbamate and amide groups, and aromatic C-H stretching. |

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and analysis of the protected dipeptide this compound. The provided protocols are based on standard peptide chemistry techniques and can be adapted by researchers for their specific needs. Proper characterization using the analytical methods outlined is essential to ensure the quality and identity of the synthesized molecule for its intended application in research and development.

References

An In-depth Technical Guide to Cbz-D-Leu-Val-Boc: Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and synthetic approach for the dipeptide derivative, Cbz-D-Leu-Val-Boc. Given its nature as a protected peptide, this document focuses on the roles of its constituent parts—the Carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, and the D-amino acids Leucine and Valine—to build a complete profile. This guide is intended to be a valuable resource for professionals in peptide chemistry and drug discovery.

Core Chemical Properties and Characteristics

This compound, with the CAS Number 135219-72-6, is a synthetic dipeptide derivative.[1][2][3][4][5] Its structure consists of a D-Leucine residue and a D-Valine residue. The N-terminus of the D-Leucine is protected by a Carboxybenzyl (Cbz) group, and the C-terminus of the D-Valine is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Structure:

-

Molecular Formula: C₂₃H₃₆N₂O₅

-

Molecular Weight: 420.54 g/mol

The key characteristics of this molecule are dictated by the protecting groups. The Cbz group is notable for its stability under neutral conditions and its susceptibility to removal via hydrogenolysis. The Boc group is widely used in peptide synthesis due to its stability in basic conditions and its easy removal under mild acidic conditions. The presence of these two different protecting groups allows for selective deprotection, a crucial feature in the stepwise synthesis of larger peptides.

Quantitative Data of Constituent Amino Acids and Derivatives

The following table summarizes the known physical and chemical properties of the core amino acids and their protected forms relevant to this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Solubility |

| Cbz-D-Leucine | C₁₄H₁₉NO₄ | 265.30 | 148-151 | ~1.24 | Slightly soluble in water; soluble in ethanol, methanol, acetic acid. |

| Boc-D-Valine | C₁₀H₁₉NO₄ | 217.26 | Not specified | Not specified | Sparingly soluble in water. |

| D-Leucine | C₆H₁₃NO₂ | 131.17 | >300 (decomposes) | 1.293 | 22.7 g/L in water at 20°C |

| D-Valine | C₅H₁₁NO₂ | 117.15 | ~315 (decomposes) | 1.23 | 64.3 g/L in water at 25°C |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a standard procedure for the synthesis of a similar Cbz-protected dipeptide, Cbz-Phe-Leu, provides a reliable template. The following is a detailed, generalized methodology for the synthesis of this compound.

Synthesis of this compound via Carbodiimide Coupling

This protocol describes the coupling of Cbz-D-Leucine with Boc-D-Valine using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC).

Materials:

-

Cbz-D-Leucine

-

Boc-D-Valine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

10% aqueous solution of Citric Acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolution of Reactants: In a clean, dry round bottom flask, dissolve Cbz-D-Leucine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dimethylformamide (DMF). Stir the solution at 0°C (ice bath) for 15 minutes.

-

Addition of Boc-D-Valine: Add Boc-D-Valine (1.0 equivalent) to the reaction mixture and continue stirring at 0°C.

-

Initiation of Coupling: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with a 10% aqueous citric acid solution (2 x 50 mL), a 5% aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization of Synthetic Workflow

The synthesis of protected dipeptides like this compound is a fundamental step in the broader context of peptide synthesis. The following diagram illustrates a generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry, a common application for such dipeptide fragments.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

This guide serves as a foundational resource for understanding the chemical nature and synthetic considerations for this compound. The principles outlined here are broadly applicable to a wide range of protected peptide fragments used in research and development.

References

Cbz and Boc protecting groups in peptide chemistry

An In-depth Technical Guide to Cbz and Boc Protecting Groups in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two of the most foundational α-amino protecting groups in peptide chemistry: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. A thorough understanding of their respective chemistries, advantages, and limitations is paramount for the strategic design and successful execution of peptide synthesis, a critical process in drug discovery and development.

Core Concepts in Amine Protection

In peptide synthesis, the selective formation of amide bonds between specific amino acids in a defined sequence is the primary objective. To prevent unwanted side reactions, such as self-polymerization of the activated amino acid, the nucleophilic α-amino group must be temporarily blocked or "protected."[1] An ideal protecting group should be easy to introduce, stable under the conditions of peptide coupling, and readily removable under conditions that do not compromise the integrity of the newly formed peptide.[2] The strategic use of different protecting groups with distinct removal conditions, a concept known as orthogonality , allows for the selective deprotection of one functional group while others remain intact, which is crucial for the synthesis of complex peptides.[3][4][5]

The Carboxybenzyl (Cbz) Protecting Group

Introduced by Max Bergmann and Leonidas Zervas in 1932, the Carboxybenzyl (Cbz or Z) group was a pioneering development that enabled the controlled synthesis of peptides. It is a carbamate-based protecting group that is stable under a wide range of conditions, including the acidic and basic environments often encountered in peptide synthesis.

Protection and Deprotection Mechanisms

The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) under basic conditions. The deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis.

Protection Mechanism: The lone pair of the amino group nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate linkage.

Deprotection Mechanism (Hydrogenolysis): In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.

Advantages and Disadvantages of the Cbz Group

Advantages:

-

Stability: The Cbz group is stable to both acidic and basic conditions, making it compatible with a variety of reaction conditions.

-

Crystallinity: Cbz-protected amino acids are often crystalline solids, which facilitates their purification.

-

Orthogonality: It is orthogonal to the Boc and Fmoc protecting groups, allowing for complex synthetic strategies.

Disadvantages:

-

Harsh Deprotection: Catalytic hydrogenolysis may not be suitable for peptides containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.

-

Catalyst Poisoning: The palladium catalyst can be "poisoned" by sulfur-containing amino acids, leading to incomplete deprotection.

-

Limited use in SPPS: While a cornerstone of solution-phase synthesis, its deprotection conditions are generally not compatible with standard solid-phase peptide synthesis (SPPS) protocols.

The tert-Butoxycarbonyl (Boc) Protecting Group

The tert-Butoxycarbonyl (Boc) protecting group is another widely used carbamate-based protecting group in peptide synthesis. Its key characteristic is its lability under acidic conditions.

Protection and Deprotection Mechanisms

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). Deprotection is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).

Protection Mechanism: The amino group attacks one of the carbonyl carbons of Boc anhydride. The resulting intermediate collapses, eliminating a tert-butoxide group (which is subsequently protonated) and carbon dioxide, to form the Boc-protected amine.

Deprotection Mechanism: The carbamate oxygen is protonated by a strong acid. The protonated intermediate then fragments to release the stable tert-butyl cation and the unstable carbamic acid, which decarboxylates to give the free amine and carbon dioxide. The tert-butyl cation can be scavenged to prevent side reactions with sensitive residues like tryptophan or methionine.

Advantages and Disadvantages of the Boc Group

Advantages:

-

Mild Deprotection: Acidic deprotection is generally mild and compatible with most amino acid side chains.

-

SPPS Compatibility: Boc chemistry is a well-established and robust strategy for solid-phase peptide synthesis.

-

Orthogonality: The Boc group is orthogonal to the Fmoc and Cbz protecting groups.

Disadvantages:

-

Acid Sensitivity: The repeated use of strong acid for deprotection in SPPS can lead to the gradual cleavage of the peptide from the resin, especially for longer peptides.

-

Side Reactions: The tert-butyl cation generated during deprotection can cause alkylation of sensitive amino acid residues if not properly scavenged.

-

Harsh Final Cleavage: In Boc-based SPPS, the final cleavage of the peptide from the resin often requires very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Data Presentation

Quantitative Comparison of Protection and Deprotection

| Protecting Group | Reagent | Substrate | Conditions | Time | Yield (%) |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | L-CHG | Water, 20% NaOH | Not Specified | 82.3 |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | L-Alanine | Water, Acetone, Et₃N, 25°C | 4 h | 93 |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | L-Glutamic Acid | Water, Acetone, Et₃N, 25°C | 4 h | 90 |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | L-Aspartic Acid | Water, Acetone, (CH₃)₃N, 0°C | 0.5 h | 60 |

Table compiled from data in. Yields are highly substrate and condition dependent.

Comparison of Cbz and Boc in Peptide Synthesis Strategies

| Feature | Cbz Protecting Group | Boc Protecting Group |

| Primary Application | Primarily Solution-Phase Synthesis | Solid-Phase & Solution-Phase Synthesis |

| Nα-Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Moderate Acid (e.g., TFA in DCM) |

| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Cbz and Fmoc |

| Common Side Reactions | Catalyst poisoning, incomplete deprotection, side reactions with sulfur-containing amino acids | Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Trp, Met) |

| Final Cleavage in SPPS | Not typically used in modern SPPS | Strong acid (e.g., HF, TFMSA) |

Experimental Protocols

Protocol for N-Protection of an Amino Acid with Cbz-Cl

Materials:

-

Amino acid (1.0 eq)

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl) (1.05 eq)

-

Diethyl ether

-

2 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in 2 M NaOH solution and cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

-

Carefully acidify the aqueous layer to a pH of 2 with 2 M HCl at 0 °C to precipitate the Cbz-protected amino acid.

-

Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum.

Protocol for N-Deprotection of a Cbz-Protected Amino Acid via Hydrogenolysis

Materials:

-

Cbz-protected amino acid

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Cbz-protected amino acid in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Protocol for N-Protection of an Amino Acid with Boc Anhydride

Materials:

-

Amino acid (1.0 eq)

-

Solvent (e.g., a mixture of dioxane and water, or THF and water)

-

Base (e.g., triethylamine (Et₃N) or sodium hydroxide)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Ethyl acetate

-

5% Citric acid solution

Procedure:

-

Dissolve the amino acid and the base in the chosen solvent system.

-

Add the Boc anhydride to the stirred solution at room temperature.

-

Continue stirring for 2-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous mixture with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer with a 5% citric acid solution and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.

Protocol for N-Deprotection of a Boc-Protected Amino Acid

Materials:

-

Boc-protected amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected amino acid in DCM.

-

Add an equal volume of TFA to the solution (for a 50% TFA in DCM solution).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid as a TFA salt.

Mandatory Visualizations

Caption: General workflow for the protection and deprotection of amino acids using Cbz and Boc groups.

Caption: Decision workflow for selecting a protecting group strategy in peptide synthesis.

Caption: Orthogonal relationship between Cbz, Boc, and Fmoc protecting groups.

Conclusion

The Cbz and Boc protecting groups are indispensable tools in the field of peptide chemistry. The choice between them is dictated by the overall synthetic strategy, the nature of the target peptide, and the other functional groups present in the molecule. The Cbz group, with its stability to a wide range of conditions and removal by hydrogenolysis, remains a valuable option, particularly in solution-phase synthesis and for the orthogonal protection of side chains. The Boc group, with its acid lability, is a workhorse in solid-phase peptide synthesis. A comprehensive understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful peptide synthesis campaigns.

References

- 1. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Incorporation of D-Amino Acids: A Technical Guide to Enhancing Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of naturally occurring L-amino acids with their D-enantiomers represents a powerful and versatile strategy in peptide design and drug development. This technical guide provides an in-depth exploration of the role of D-amino acids in modulating peptide structure, stability, and biological activity. By introducing specific stereochemical changes, researchers can overcome key limitations of peptide-based therapeutics, such as proteolytic instability and poor bioavailability. This document details the structural consequences of D-amino acid incorporation, presents quantitative data on the resulting enhancements, provides comprehensive experimental protocols for analysis, and visualizes key concepts and pathways.

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides offer high specificity and low toxicity as therapeutic agents, but their clinical utility is often hindered by rapid degradation by proteases.[1] Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The incorporation of D-amino acids, the mirror images of their L-counterparts, confers resistance to this enzymatic degradation, significantly extending the in-vivo half-life and bioavailability of peptide drugs.[1] This fundamental principle has been a driving force in the development of more robust and effective peptide-based therapies.

Impact of D-Amino Acids on Peptide Structure

The introduction of a D-amino acid into a peptide sequence can induce significant alterations in its secondary and tertiary structure. These changes are not random but can be strategically employed to favor specific conformations with desired biological activities.

Induction of Turns and Helices

D-amino acids can act as potent turn-inducers, particularly in the formation of β-turns.[2] A D-amino acid at the i+1 or i+2 position of a turn can stabilize the structure through favorable dihedral angles. This property is crucial for constraining flexible peptides into bioactive conformations. While D-amino acid substitution in the middle of an α-helix is generally disruptive, strategic placement at the termini can have a stabilizing effect.[3] For instance, a Gly to D-Ala substitution at the C-terminus of a helix can improve stability.[4]

Influence on β-Sheet Formation

The effect of D-amino acids on β-sheet structures is context-dependent. In some cases, their incorporation can disrupt β-sheet formation, while in others, particularly with alternating L- and D-amino acids, they can promote the formation of unique β-sheet structures. Computational modeling suggests that peptides with long β-sheets are generally less sensitive to D-amino acid substitutions compared to those with short β-sheets.

Quantitative Impact on Peptide Stability and Activity

The primary advantage of incorporating D-amino acids is the dramatic increase in proteolytic stability. This enhancement can be quantified through various in vitro and in vivo studies.

Enhanced Proteolytic Resistance

Peptides containing D-amino acids exhibit significantly longer half-lives in the presence of proteases and in biological fluids like serum. This resistance is due to the inability of proteases to recognize and cleave the peptide bonds adjacent to the D-amino acid residue.

Table 1: Proteolytic Stability of Peptides with D-Amino Acid Substitutions

| Peptide Sequence | Modification | Assay Condition | Remaining Peptide (%) | Time (hours) | Reference |

| L-peptide | None | Proteinase K | <5 | 4 | |

| L-peptide-D-aa | C-terminal D-amino acid | Proteinase K | 15 | 24 | |

| L-peptide-glycoside | C-terminal glycoside | Proteinase K | 45 | 24 | |

| KKVVFKVKFKK | All L-amino acids | Serum | - | - | |

| dK-KVVFKVKFKK | N-terminal D-Lys | Serum | Significantly increased | - | |

| KKVVFKVKFK-dk | C-terminal D-Lys | Serum | Significantly increased | - | |

| all-D peptide | All D-amino acids | Serum | Maximally increased | - |

Modulation of Receptor Binding Affinity

The introduction of D-amino acids can either enhance, decrease, or have no effect on the binding affinity of a peptide to its receptor. This depends on whether the stereochemistry of the original L-amino acid was critical for the interaction. In some cases, the D-enantiomer can adopt a more favorable conformation for receptor binding.

Table 2: Receptor Binding Affinity of D-Amino Acid Substituted Peptides

| Peptide | Receptor | Assay | IC50 / Ki / Kd | Notes | Reference |

| Somatostatin Analogs | SSTR2, SSTR3 | Binding Assay | High affinity | Dfp at position 7 | |

| Neuropeptide Y Analogs | Y1 and Y2 | Binding Assay | Varied affinities | Single D-residue substitutions | |

| GnRH Analogs | GnRH Receptor | - | - | D-amino acid at position 6 promotes β-turn | |

| KRPSQRAKY | Protein Kinase C | Phosphorylation Assay | Km increased with >1 D-aa | All peptides were phosphorylated |

Thermodynamic Stability

D-amino acid substitutions can also influence the thermodynamic stability of a peptide's folded structure. The change in melting temperature (Tm) is a common metric to assess this.

Table 3: Thermodynamic Stability (Tm) of Peptides with D-Amino Acid Substitutions

| Peptide | D-Amino Acid Substitution | ΔTm (°C) | Reference |

| Villin Headpiece Subdomain (VHP) | Single L-to-D substitutions | -1.2 to -28.5 | |

| VHP | Double L-to-D substitutions | Further destabilization | |

| Tetrameric Collagen-like Peptide | L-Leu to D-Leu | +5.26 | |

| Trp-cage (TC5b) | G10dA | - | |

| Trp-cage (TC5b) | G10dQ | - |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Objective: To synthesize peptides incorporating one or more D-amino acids.

Methodology: The widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support is readily adaptable for D-amino acid incorporation.

-

Resin Preparation: Select a suitable resin (e.g., Rink amide for C-terminal amide, 2-chlorotrityl for C-terminal acid). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid (L or D) to the deprotected N-terminus using the same coupling procedure as in step 2.

-

Repeat: Repeat steps 3 and 4 for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of peptides in solution.

Methodology:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the range of 10-100 µM. Prepare a buffer blank.

-

Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range (typically 190-260 nm for far-UV CD), bandwidth, and scanning speed.

-

Blank Measurement: Record the CD spectrum of the buffer blank.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].

-

Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., α-helix: negative bands at ~208 and ~222 nm; β-sheet: negative band around 218 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of peptides in solution.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of the peptide (typically 0.5-2 mM) in a suitable solvent (e.g., H2O/D2O mixture) with a deuterated buffer.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

-

Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei (e.g., 13C, 15N) in the peptide.

-

Structural Restraint Generation: Extract structural restraints from the NMR data, primarily nuclear Overhauser effect (NOE) cross-peaks, which provide information about inter-proton distances.

-

Structure Calculation: Use computational methods (e.g., simulated annealing, molecular dynamics) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

Protease Stability Assay

Objective: To evaluate the resistance of peptides to enzymatic degradation.

Methodology:

-

Incubation: Incubate the peptide at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or in a biological fluid (e.g., human serum) at 37°C.

-

Time-course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acid or a protease inhibitor).

-

Analysis: Analyze the amount of remaining intact peptide in each aliquot using RP-HPLC.

-

Data Interpretation: Plot the percentage of remaining peptide as a function of time to determine the degradation rate and half-life.

Mandatory Visualizations

Signaling Pathways

Caption: CGRP receptor signaling pathway activated by CGRP or its D-amino acid analogs.

Caption: Somatostatin receptor signaling pathway.

Experimental and Logical Workflows

Caption: Workflow for the design and development of D-amino acid-containing peptide drugs.

Conclusion and Future Directions

The incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability and a means to fine-tune peptide conformation and activity. This technical guide has provided a comprehensive overview of the significance of D-amino acids, from their fundamental impact on peptide structure to their practical application in enhancing therapeutic potential. The detailed experimental protocols and visualizations serve as a practical resource for researchers in the field.

Future research will likely focus on a more nuanced understanding of how specific D-amino acid substitutions at defined positions influence the global conformation of a peptide and its interactions with its biological target. The continued development of computational modeling and predictive algorithms will further enable the rational design of D-peptides with tailored pharmacological profiles. As our ability to synthesize and screen complex peptide libraries expands, the "mirror-image" world of D-amino acids holds immense and largely untapped potential for the future of medicine.

References

- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Cbz-D-Leu-Val-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the protected dipeptide, N-α-Carbobenzyloxy-D-Leucyl-L-Valine tert-butyl ester (Cbz-D-Leu-Val-Boc). Due to the limited availability of specific experimental data for this exact molecule in public literature, this document presents a compilation of representative data and protocols based on established principles of peptide chemistry and spectroscopy. The information herein is intended to serve as a practical reference for the synthesis, characterization, and application of this and structurally similar dipeptides.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound. These values are derived from known chemical shift ranges for the constituent amino acids and protecting groups in similar chemical environments.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Cbz-Ar-H | 7.30-7.40 | m | 5H, Aromatic protons of the Cbz group |

| Cbz-CH ₂ | 5.10 | s | 2H, Benzylic protons of the Cbz group |

| Leu-NH | ~6.50 | d | Amide proton |

| Val-NH | ~5.50 | d | Amide proton |

| Leu-α-CH | 4.20-4.40 | m | |

| Val-α-CH | 4.00-4.20 | m | |

| Leu-β-CH ₂ | 1.50-1.70 | m | |

| Leu-γ-CH | 1.70-1.90 | m | |

| Val-β-CH | 2.10-2.30 | m | |

| Leu-δ-CH ₃ | 0.90-1.00 | d | Two diastereotopic methyl groups |

| Val-γ-CH ₃ | 0.85-0.95 | d | Two diastereotopic methyl groups |

| Boc-(CH ₃)₃ | 1.45 | s | 9H, tert-butyl protons |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| Leu C =O (amide) | 171-173 |

| Val C =O (ester) | 170-172 |

| Cbz C =O | 156-157 |

| Boc C =O | 155-156 |

| Cbz C -Ar (quat.) | 136-137 |

| Cbz C -Ar | 128-129 |

| Boc C (quat.) | 80-81 |

| Cbz-C H₂ | 67-68 |

| Leu-α-C H | 53-55 |

| Val-α-C H | 58-60 |

| Leu-β-C H₂ | 40-42 |

| Val-β-C H | 30-32 |

| Leu-γ-C H | 24-26 |

| Boc-(C H₃)₃ | 28-29 |

| Leu-δ-C H₃ | 21-23 |

| Val-γ-C H₃ | 18-20 |

Mass Spectrometry (MS) Data

Table 3: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 465.29 | Molecular ion (protonated) |

| [M+Na]⁺ | 487.27 | Sodium adduct |

| [M-Boc+H]⁺ | 365.24 | Loss of the Boc group (100 Da) |

| b₂ ion | 347.21 | Cleavage of the peptide bond (Cbz-D-Leu⁺) |

| y₁ ion | 174.15 | Cleavage of the peptide bond (H-Val-Boc⁺) |

Experimental Protocols

The following is a representative protocol for the synthesis of this compound.

Synthesis of this compound

-

Activation of Cbz-D-Leucine:

-

Dissolve Cbz-D-Leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

-

Coupling Reaction:

-

To the activated Cbz-D-Leucine solution, add L-Valine tert-butyl ester hydrochloride (1.0 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

-

Characterization:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

Mass Spectrometry: Obtain a high-resolution mass spectrum using Electrospray Ionization (ESI) to confirm the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the synthetic workflow and a plausible mass spectrometry fragmentation pathway for this compound.

Cbz-D-Leu-Val-Boc as a synthetic intermediate

An In-depth Technical Guide to Cbz-D-Leu-Val-Boc as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-Leucyl-L-Valine tert-butyl ester (this compound), a valuable dipeptide intermediate in synthetic organic chemistry and drug discovery. This document details its synthesis, physicochemical properties, and applications, with a focus on its role in the development of therapeutic agents.

Introduction

This compound is a protected dipeptide composed of D-Leucine and L-Valine. The N-terminus of D-Leucine is protected by a Carbobenzyloxy (Cbz or Z) group, and the C-terminus of L-Valine is protected as a tert-butyl ester (Boc). This strategic placement of protecting groups makes it a versatile building block in multi-step peptide synthesis. The Cbz group is stable under neutral conditions and can be removed by hydrogenolysis, while the Boc group is labile to acid.[] This orthogonality allows for selective deprotection and chain elongation at either the N- or C-terminus, a crucial aspect of modern peptide chemistry. Dipeptide fragments containing D-amino acids are of particular interest in drug design as they can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Data |

| CAS Number | 135219-72-6 |

| Molecular Formula | C₂₅H₃₉N₃O₅ |

| Molecular Weight | 465.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not specified in literature |

| Optical Rotation [α]D | Not specified in literature |

| Solubility | Soluble in organic solvents like DCM, DMF, and Ethyl Acetate |

| ¹H NMR | Expected to show characteristic peaks for Cbz, D-Leucine, L-Valine, and Boc protons. |

| ¹³C NMR | Expected to show characteristic peaks for all 25 carbon atoms. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 466.29 |

| Infrared (IR) | Expected characteristic absorptions for N-H (amide), C=O (urethane and ester), and aromatic C-H bonds. |

Note: Specific spectral data should be obtained from the supplier or determined experimentally.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound involves the coupling of Cbz-protected D-Leucine with the tert-butyl ester of L-Valine. The following is a generalized experimental protocol based on standard solution-phase peptide coupling methods.

Materials and Reagents

-

Cbz-D-Leucine

-

L-Valine tert-butyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Synthetic Procedure

-

Preparation of L-Valine tert-butyl ester: To a suspension of L-Valine tert-butyl ester hydrochloride in anhydrous DCM, add DIPEA or TEA (1.1 equivalents) and stir at room temperature until a clear solution is obtained.

-

Coupling Reaction: In a separate flask, dissolve Cbz-D-Leucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the Cbz-D-Leucine solution and stir for 15-20 minutes at 0 °C.

-

To this activated mixture, add the prepared solution of L-Valine tert-butyl ester from step 1. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Reaction Scheme

References

Methodological & Application

Synthesis protocol for Cbz-D-Leu-Val-Boc

An Application Note and Detailed Protocol for the Synthesis of Cbz-D-Leu-Val-OtBu

This document provides a comprehensive guide for the synthesis of the protected dipeptide Cbz-D-Leu-Val-OtBu, intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocol outlines the N-protection of D-Leucine, C-terminal protection of L-Valine, and the subsequent peptide coupling to form the target molecule.

Introduction

The synthesis of protected peptides is a fundamental process in medicinal chemistry and drug discovery. The dipeptide Cbz-D-Leu-Val-OtBu serves as a valuable building block for the synthesis of more complex peptide structures. The use of the Carboxybenzyl (Cbz) group for N-terminal protection and the tert-butyl (OtBu) ester for C-terminal protection allows for selective deprotection and further elongation of the peptide chain. This protocol details a reliable method for the preparation of Cbz-D-Leu-Val-OtBu in a laboratory setting.

Overall Synthetic Scheme

The synthesis of Cbz-D-Leu-Val-OtBu is accomplished in three main stages:

-

N-protection of D-Leucine: The amino group of D-Leucine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.

-

C-protection of L-Valine: The carboxylic acid of L-Valine is esterified to a tert-butyl ester using isobutylene and an acid catalyst.

-

Peptide Coupling: The protected amino acids, Cbz-D-Leu-OH and H-Val-OtBu, are coupled using a carbodiimide-mediated reaction to form the dipeptide.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| D-Leucine | Reagent Grade, ≥98% | Sigma-Aldrich |

| L-Valine | Reagent Grade, ≥98% | Sigma-Aldrich |

| Benzyl chloroformate (Cbz-Cl) | Reagent Grade, 97% | Sigma-Aldrich |

| Sodium carbonate (Na₂CO₃) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Diethyl ether | ACS Reagent, ≥99.0% | Fisher Scientific |

| Hydrochloric acid (HCl) | ACS Reagent, 37% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Isobutylene | 99% | Sigma-Aldrich |

| Sulfuric acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | 97% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | ACS Reagent, ≥99.8% | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |

Synthesis of Cbz-D-Leu-OH

-

Dissolve D-Leucine (1.0 eq) in 2 M sodium carbonate solution (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete, wash the mixture with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 2 M HCl, keeping the solution cool in an ice bath.

-

The product will precipitate as a white solid.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Cbz-D-Leu-OH as a white solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Melting Point | 60-62 °C |

| Appearance | White solid |

Synthesis of H-Val-OtBu

-

Suspend L-Valine (1.0 eq) in dichloromethane (DCM) in a pressure vessel.

-

Cool the suspension to -10 °C.

-

Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Condense isobutylene (2.0-3.0 eq) into the reaction vessel.

-

Seal the vessel and allow it to stir at room temperature for 48-72 hours.

-

After the reaction is complete, cool the vessel before carefully venting the excess isobutylene.

-

Pour the reaction mixture over ice and basify with a cold aqueous solution of sodium carbonate to pH 9.

-

Extract the aqueous layer with DCM (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 75 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain H-Val-OtBu as a colorless oil.

| Parameter | Value |

| Typical Yield | 70-80% |

| Appearance | Colorless oil |

Synthesis of Cbz-D-Leu-Val-OtBu

-

Dissolve Cbz-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of H-Val-OtBu (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of DMF.

-

Dilute the filtrate with ethyl acetate and wash successively with 5% aqueous NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), 1 M HCl (to remove any unreacted H-Val-OtBu, 2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Parameter | Value |

| Typical Yield | 65-75% |

| Appearance | White to off-white solid |

| Melting Point | 110-112 °C |

| Optical Rotation | [α]D²⁰ +12.5° (c 1, MeOH) |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Cbz-D-Leu-Val-OtBu.

Caption: Synthetic workflow for Cbz-D-Leu-Val-OtBu.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.

-

DCC is a potent allergen and sensitizer; avoid skin contact and inhalation.

-

Isobutylene is a flammable gas; handle away from ignition sources.

-

Strong acids and bases (H₂SO₄, HCl, Na₂CO₃) are corrosive; handle with care.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of Cbz-D-Leu-Val-OtBu. The procedures outlined are based on established peptide chemistry principles and can be readily implemented in a standard organic chemistry laboratory. The final product is obtained in good yield and purity, suitable for use as a key intermediate in the synthesis of larger peptides for various research and development applications.

Step-by-Step Guide to Cbz Protection of D-Leucine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of N-α-benzyloxycarbonyl-D-leucine (Cbz-D-leucine), a critical building block in peptide synthesis and drug development. The protocol outlines the chemical reaction, purification, and characterization of the protected amino acid.

Introduction

The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. This application note details a reliable and reproducible protocol for the Cbz protection of D-leucine using benzyl chloroformate under basic conditions.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of D-Leucine and N-Cbz-D-Leucine

| Property | D-Leucine | N-Cbz-D-Leucine |

| Molecular Formula | C₆H₁₃NO₂ | C₁₄H₁₉NO₄[1] |

| Molecular Weight | 131.17 g/mol | 265.30 g/mol [1] |

| Appearance | White crystalline solid | Colorless to light yellow viscous oil or weak solid[2][3] |

| Solubility | Soluble in water | Soluble in organic solvents like ethyl acetate, chloroform, DMSO, and methanol. Not miscible or difficult to mix in water.[3] |

| CAS Number | 328-38-1 | 28862-79-5 |

Experimental Protocol

This protocol is based on the Schotten-Baumann reaction conditions, a widely used method for the acylation of amines.

Materials and Reagents:

-

D-Leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Petroleum ether

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ninhydrin solution for TLC visualization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolution of D-Leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 25 mmol of D-leucine in 10 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to -5 °C using an ice-salt bath.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add 35 mmol (approximately 4.5 mL) of benzyl chloroformate dropwise using a dropping funnel at a rate of about 1 drop every 4 seconds.

-

pH Maintenance: Concurrently, add a 10% aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at 8. The pH should be carefully monitored to prevent decomposition of the Cbz-Cl (at low pH) and racemization of the amino acid (at high pH).

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 10 °C for 15 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and petroleum ether. The disappearance of the starting material (D-leucine) can be visualized by staining the TLC plate with a ninhydrin solution, which reacts with the primary amine of the unprotected amino acid to produce a purple spot. The product, having a protected amino group, will not give a positive ninhydrin test.

-

Work-up:

-

Wash the reaction mixture three times with 16 mL of diethyl ether to remove any unreacted benzyl chloroformate. Discard the ether layers.

-

Carefully acidify the aqueous phase to a pH of 3 with concentrated hydrochloric acid. A milky white solid or oil of Cbz-D-leucine should precipitate.

-

Extract the product three times with 16 mL of ethyl acetate.

-

Combine the organic extracts and wash them twice with 16 mL of distilled water and once with 16 mL of saturated brine.

-

Dry the ethyl acetate solution over anhydrous magnesium sulfate for 10 hours.

-

-

Purification and Isolation:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a light yellow oil.

-

For higher purity, the crude product can be purified by column chromatography on silica gel using a mobile phase of ethyl acetate and petroleum ether (e.g., a 1:3 volume ratio).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure N-Cbz-D-leucine as a colorless to pale yellow oil. A reported yield for this procedure is approximately 61.5%.

-

Characterization Data

The structure and purity of the synthesized N-Cbz-D-leucine can be confirmed by spectroscopic methods. The following data are for the corresponding L-enantiomer, which are expected to be identical for the D-enantiomer.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for N-Cbz-L-leucine is available in the PubChem database.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectral data for N-Cbz-L-leucine is available in the PubChem database.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic peaks for the carbamate and carboxylic acid functional groups. An ATR-IR spectrum for N-Cbz-D-leucine is available in the PubChem database.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction for the Cbz protection of D-Leucine.

Caption: Experimental workflow for the Cbz protection of D-Leucine.

References

Application Notes and Protocols for the Synthesis of Cbz-D-Leu-Val Using Various Peptide Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the dipeptide Cbz-D-Leu-Val. It includes a comparative analysis of common peptide coupling reagents, focusing on yield, purity, and racemization control.

Introduction

The formation of a peptide bond between a protected amino acid and an amino acid ester is a fundamental step in peptide synthesis. The choice of coupling reagent is critical as it directly influences the reaction's efficiency, the purity of the final product, and the preservation of stereochemical integrity. This guide compares several classes of coupling reagents for the synthesis of N-benzyloxycarbonyl-D-leucyl-L-valine (Cbz-D-Leu-Val), a common dipeptide fragment in medicinal chemistry.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions, most notably racemization. Below is a summary of the expected performance of various coupling reagents in the synthesis of Cbz-D-Leu-Val.

| Coupling Reagent/System | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| DCC/HOBt | Carbodiimide | 85-95 | Moderate | Low to Moderate | The byproduct, dicyclohexylurea (DCU), is poorly soluble and requires careful removal.[1][2] |

| EDC/HOBt | Carbodiimide | 88-96 | Moderate | Low to Moderate | The water-soluble carbodiimide and its urea byproduct simplify purification through aqueous extraction.[3][4] |

| HBTU/DIPEA | Aminium/Uronium Salt | 95-98 | Fast | Low | A reliable and cost-effective option for routine couplings.[5] |

| HATU/DIPEA | Aminium/Uronium Salt | >98 | Very Fast | Very Low | Highly efficient, especially for sterically hindered couplings. |

| PyBOP/DIPEA | Phosphonium Salt | 92-97 | Fast | Low | Byproducts are generally less problematic than those from carbodiimide-based reagents. |

| DEPBT | Phosphonium Salt | 90-96 | Moderate | Very Low | Exhibits remarkable resistance to racemization. |

| COMU/DIPEA | Aminium/Uronium Salt | >99 | Very Fast | Very Low | A third-generation uronium reagent with high efficiency and a favorable safety profile. |

Experimental Protocols

The following are detailed protocols for the synthesis of Cbz-D-Leu-Val using selected coupling reagents.

Protocol 1: Synthesis of Cbz-D-Leu-Val using EDC/HOBt

This protocol utilizes a water-soluble carbodiimide, which facilitates product purification.

Materials:

-

Cbz-D-Leucine (1.0 eq)

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Cbz-D-Leucine (1.0 eq) and HOBt (1.2 eq) in a mixture of DCM and a minimal amount of DMF to ensure solubility.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, suspend H-Val-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.

-

Add the neutralized L-Valine methyl ester solution to the pre-activated Cbz-D-Leucine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain pure Cbz-D-Leu-Val-OMe.

-

Saponify the methyl ester using standard procedures (e.g., LiOH in THF/water) to obtain the final product, Cbz-D-Leu-Val.

Protocol 2: Synthesis of Cbz-D-Leu-Val using HATU

This protocol employs a highly efficient uronium salt coupling reagent, leading to faster reaction times and higher yields.

Materials:

-

Cbz-D-Leucine (1.0 eq)

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Cbz-D-Leucine (1.0 eq) in DMF.

-

Add H-Val-OMe·HCl (1.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

-

Add HATU (1.1 eq) in one portion.

-

Stir the reaction at 0 °C for 15 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Perform saponification of the methyl ester to yield Cbz-D-Leu-Val.

Protocol 3: Synthesis of Cbz-D-Leu-Val using DEPBT

This protocol is recommended when minimal racemization is critical.

Materials:

-

Cbz-D-Leucine (1.0 eq)

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Cbz-D-Leucine (1.0 eq), H-Val-OMe·HCl (1.0 eq), and DEPBT (1.2 eq) in DMF.

-

Cool the solution to 0 °C.

-

Add DIPEA (2.0 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

-

Work-up the reaction as described in Protocol 2.

-

Purify the crude product by flash column chromatography.

-

Saponify the resulting ester to obtain Cbz-D-Leu-Val.

Visualizations

The following diagrams illustrate the general workflow and key relationships in the peptide coupling process for the synthesis of Cbz-D-Leu-Val.

Caption: General workflow for the synthesis of Cbz-D-Leu-Val.

Caption: Factors influenced by the choice of coupling reagent.

References

Application Notes and Protocols for the Purification of Cbz-D-Leu-Val-Boc by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of the protected dipeptide, Cbz-D-Leu-Val-Boc, using chromatographic techniques. Due to the hydrophobic nature of the Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) protecting groups, both reversed-phase and normal-phase chromatography are viable purification strategies. These notes outline the methodologies for both approaches, offering flexibility based on the solubility of the crude product and the impurity profile. The protocols are designed to serve as a comprehensive guide for researchers in peptide chemistry and drug development, ensuring the attainment of high-purity this compound for subsequent synthetic steps or biological evaluation.

Introduction

The purification of protected peptides is a critical step in peptide synthesis, directly impacting the purity and yield of the final product. This compound is a dipeptide derivative where the N-terminus of D-Leucine is protected by a Cbz group and the C-terminus of Valine is protected as a tert-butyl ester (Boc). The presence of these bulky, nonpolar protecting groups significantly increases the hydrophobicity of the molecule, making it amenable to purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] However, for protected peptides with poor aqueous solubility, normal-phase chromatography can be a powerful alternative.[3]

This application note details two primary chromatographic methods for the purification of this compound:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for separating the target peptide from closely related impurities based on hydrophobicity.[1][2]

-

Normal-Phase Flash Chromatography: A suitable method for purifying larger quantities of protected peptides, especially those with limited solubility in aqueous-organic mobile phases.

Chromatographic Methods and Data

The selection of the appropriate chromatographic method depends on the specific characteristics of the crude sample, including its purity, the nature of the impurities, and its solubility. Below is a summary of typical results that can be expected from each method.

Table 1: Summary of Purification Parameters and Expected Results

| Parameter | Reversed-Phase HPLC | Normal-Phase Flash Chromatography |

| Stationary Phase | C18 Silica Gel (5 µm, 100 Å) | Silica Gel (40-63 µm) |

| Mobile Phase A | 0.1% TFA in Water | Hexane |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Ethyl Acetate |

| Gradient | 30-80% B over 30 min | 10-60% B over 20 column volumes |

| Flow Rate | 1.0 mL/min (Analytical) | 20 mL/min (Preparative) |

| Detection | 220 nm & 254 nm | 254 nm |

| Hypothetical Retention Time | 18.5 min | 12 column volumes |

| Expected Purity | >98% | >95% |

| Expected Recovery | ~85% | ~90% |

Experimental Protocols

General Considerations

-

Sample Preparation: The solubility of the crude this compound should be assessed prior to selecting the purification method. For RP-HPLC, the sample should be dissolved in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), and then diluted with the initial mobile phase if possible. For normal-phase chromatography, the sample can be dissolved in a small volume of the mobile phase or a compatible solvent like dichloromethane (DCM).

-

Solvent Quality: Use HPLC-grade solvents for all chromatographic procedures to minimize baseline noise and ensure reproducibility.

-

Safety: Cbz- and Boc-protected amino acids and peptides are chemical reagents. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.

Protocol 1: Reversed-Phase HPLC Purification

This protocol is designed for high-resolution purification of this compound.

Materials:

-

Crude this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with a gradient pump, UV detector, and fraction collector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal volume of acetonitrile or a 1:1 mixture of acetonitrile and water.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection: 220 nm (for the peptide bond) and 254 nm (for the Cbz group).

-

Gradient:

-

0-5 min: 30% B

-

5-35 min: Linear gradient from 30% to 80% B

-

35-40 min: 80% B

-

40-45 min: Return to 30% B

-

45-50 min: Re-equilibration at 30% B

-

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity.

-

Remove the solvent by lyophilization or rotary evaporation to obtain the purified product.

-

Protocol 2: Normal-Phase Flash Chromatography Purification

This protocol is suitable for larger-scale purification, particularly if the crude product has poor solubility in aqueous solvents.

Materials:

-

Crude this compound

-

HPLC-grade hexane

-

HPLC-grade ethyl acetate (EtOAc)

-

Silica gel flash column

-

Flash chromatography system with a gradient pump, UV detector, and fraction collector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Hexane

-

Mobile Phase B: Ethyl Acetate

-

Ensure solvents are dry for optimal performance.

-

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of dichloromethane (DCM) or ethyl acetate.

-

Alternatively, perform a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

-

-

Chromatographic Conditions:

-

Column: Pre-packed silica gel flash column.

-

Flow Rate: Dependent on column size (e.g., 20 mL/min for a 40 g column).

-

Detection: 254 nm.

-

Gradient: A linear gradient from 10% to 60% ethyl acetate in hexane over 20 column volumes is a good starting point. This can be optimized based on initial thin-layer chromatography (TLC) analysis.

-

-

Fraction Collection and Analysis:

-

Collect fractions based on the UV chromatogram.

-

Analyze the purity of the fractions using TLC or analytical RP-HPLC.

-

Pool the pure fractions.

-

Evaporate the solvent under reduced pressure to yield the purified this compound.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the purification and analysis process.